molecular formula C8H8ClF3N2O B1398702 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol CAS No. 1089330-40-4

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol

Cat. No.: B1398702
CAS No.: 1089330-40-4
M. Wt: 240.61 g/mol
InChI Key: AFDCSMWCEAIQGK-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with ethanolamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process may involve the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of advanced catalytic systems to enhance the reaction rate and yield. The industrial production also focuses on minimizing waste and optimizing the use of raw materials.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced derivatives.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives. Substitution reactions can lead to the formation of new compounds with different functional groups replacing the chloro or trifluoromethyl groups.

Scientific Research Applications

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Trifluoromethyl)pyridine
  • 1,3-Bis(4-(trifluoromethyl)pyridin-2-yl)benzene

Uniqueness

2-(6-Chloro-4-(trifluoromethyl)pyridin-2-ylamino)ethanol is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, combined with an ethanolamine moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2O/c9-6-3-5(8(10,11)12)4-7(14-6)13-1-2-15/h3-4,15H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDCSMWCEAIQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1NCCO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801194763
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089330-40-4
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1089330-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[6-Chloro-4-(trifluoromethyl)-2-pyridinyl]amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801194763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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